Tert-butylzinc bromide

CAS No.: 7565-59-5

Cat. No.: VC3795148

Molecular Formula: C4H9BrZn

Molecular Weight: 202.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7565-59-5 |

|---|---|

| Molecular Formula | C4H9BrZn |

| Molecular Weight | 202.4 g/mol |

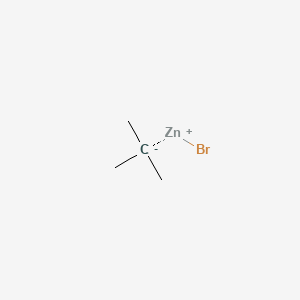

| IUPAC Name | bromozinc(1+);2-methylpropane |

| Standard InChI | InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | HGPHQCSSTFBAML-UHFFFAOYSA-M |

| SMILES | C[C-](C)C.[Zn+]Br |

| Canonical SMILES | C[C-](C)C.[Zn+]Br |

Introduction

Structural and Molecular Characteristics

Tert-butylzinc bromide belongs to the class of organozinc halides, characterized by a zinc atom bonded to an alkyl group (tert-butyl) and a halogen (bromine). Its linear formula is , and it typically exists as a 0.5 M solution in tetrahydrofuran (THF) under inert atmospheres . Key structural features include:

-

Coordination environment: The zinc center adopts a tetrahedral geometry, with the tert-butyl group and bromide ion occupying two coordination sites. THF solvent molecules complete the coordination sphere .

-

Reactivity: The polarized Zn–C bond facilitates nucleophilic transfer reactions, while the Zn–Br bond influences solubility and stability .

Synthesis and Preparation

Direct Zinc Insertion Methodology

The most common synthesis involves the direct insertion of zinc metal into tert-butyl bromide in ethereal solvents. Critical parameters include:

| Condition | Detail | Source |

|---|---|---|

| Solvent | THF or 2-MeTHF | |

| Temperature | 80°C for 16 hours | |

| Additive | LiCl (stoichiometric) | |

| Yield | Quantitative (via iodine titration) |

The presence of lithium chloride is essential for stabilizing the organozinc intermediate and enhancing subsequent reactivity . Notably, the use of 2-MeTHF, a biosourced solvent, offers comparable efficiency to THF while aligning with green chemistry principles .

Physicochemical Properties

Key properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Density | 0.966 g/mL at 25°C | |

| Flash Point | 1°F (-17°C) | |

| Water Reactivity | Violent hydrolysis, releasing flammable gases | |

| Solubility | Soluble in THF, 2-MeTHF; reacts with water |

The compound’s air sensitivity necessitates handling under inert atmospheres, and its low flash point underscores flammability risks .

Reactivity and Applications

Multicomponent Mannich Reactions

-

Primary vs. Secondary Organozinc Reagents: In THF with LiCl, primary organozinc bromides exhibit higher reactivity than secondary ones, reversing the trend observed for iodides in acetonitrile .

-

Tertiary Limitations: Tert-butylzinc bromide yields only 16% of the desired α-branched amine (5kaa) under standard conditions, contrasting with 99% yield for tert-butylzinc iodide .

Cross-Coupling Reactions

The reagent is employed in Negishi-type cross-couplings, enabling C–C bond formation with aryl or alkenyl halides. Its steric bulk (tert-butyl group) favors couplings at less hindered positions .

Comparative Analysis with Organozinc Iodides

The bromide’s lower reactivity is attributed to the weaker Zn–Br bond versus Zn–I, reducing its nucleophilicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume